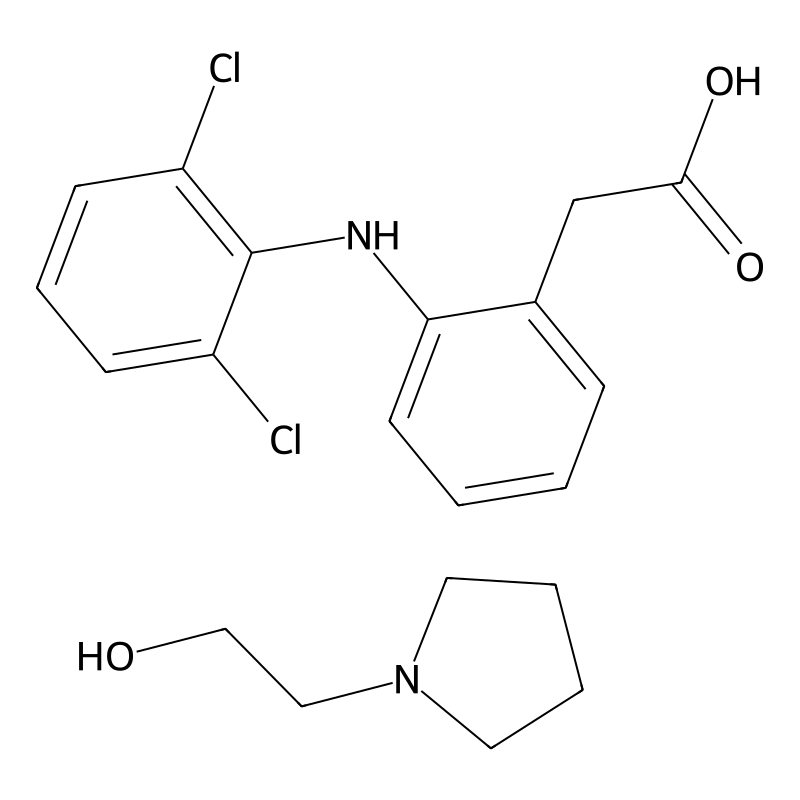

Diclofenac Epolamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

diclofenac epolamine vs diclofenac sodium solubility

Quantitative Solubility Comparison

The table below summarizes the available solubility data for the two salts. Note that measurements were conducted under different conditions, so direct numerical comparison should be approached with caution. However, the data consistently shows that diclofenac epolamine is significantly more soluble in water.

| Property | This compound (DHEP) | Diclofenac Sodium (DNa) |

|---|---|---|

| Aqueous Solubility | 46 mM at 25°C [1] | 44 mM (14 mg/mL) [2] |

| Solubility in DMSO | ≥82 mg/mL [3] | 64 mg/mL (201.17 mM) [2] |

| Solubility in Ethanol | ≥82 mg/mL [3] | 64 mg/mL (201.17 mM) [2] |

| Remarks | Demonstrated highest aqueous solubility among several diclofenac salts studied [1]. | Solubility is highly pH-dependent, increasing in alkaline conditions [4]. |

Scientific Basis and Formulation Implications

The difference in solubility stems from the intrinsic properties of the salt-forming cations and has direct consequences for pharmaceutical development.

Molecular Basis for Higher Solubility: The enhanced aqueous solubility of this compound is attributed to the properties of the N-(2-hydroxyethyl)pyrrolidine (epolamine) cation. This cation not only forms a salt with the diclofenac anion but also exhibits surfactant-like behavior, which further improves solubility and enhances membrane permeability [1] [5]. In contrast, the sodium cation modifies solubility primarily through standard salt formation.

Impact on Dosage Form Design: The choice of salt directly influences the suitable delivery route and formulation strategy.

- This compound: Its high aqueous solubility makes it particularly suited for topical formulations where the goal is to achieve high local concentration in the tissue underneath the application site without significant systemic absorption. This is the basis for products like the DETP (Flector Patch) [6] [7]. It is also used in oral soft capsules designed for rapid dissolution [5].

- Diclofenac Sodium: While soluble enough for many formulations, its more moderate and pH-dependent solubility requires specific engineering for certain products. For instance, developing a high-concentration injection without irritants like propylene glycol requires advanced strategies such as the mixed solvency concept [4].

Experimental Context

The key data point for this compound's solubility (46 mM) comes from a study that directly compared several diclofenac salts [1]. The experimental protocol involved:

- Salt Preparation: Salts were prepared by dissolving diclofenac acid in a solvent and adding an equimolar amount of the base (e.g., N-(2-hydroxyethyl)pyrrolidine). The resulting product was recovered by filtration [1].

- Solubility Measurement: The solubility of the prepared salt forms was determined in water at 25°C. The study identified that this compound precipitate from water as a dihydrate at 25°C [1].

Formulation Selection Workflow

The following diagram outlines the core decision-making process for selecting between these salts based on the desired dosage form, leveraging their distinct solubility profiles.

References

- 1. Comparison of the physicochemical properties of the N-(2- ... [sciencedirect.com]

- 2. Diclofenac Sodium Datasheet [selleckchem.com]

- 3. This compound - Anti-inflammatory Pain Relief [apexbt.com]

- 4. Formulation Development and In Vitro Evaluation of ... [ijpsonline.com]

- 5. Treatment Satisfaction, Efficacy, and Tolerability of Low ... [pmc.ncbi.nlm.nih.gov]

- 6. Topical this compound patch 1.3% for treatment of ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

DEHP: Ion Channel Modulation in Pituitary Cells

In endocrine cells, DEHP directly interferes with electrical activity and hormone secretion by modulating specific ion channels. The table below summarizes its effects on the erg-mediated potassium current (IK(erg)) in pituitary tumor (GH3) cells, a crucial current for regulating action potential repolarization [1] [2].

| Target | Effect | Experimental Model | Technique | Key Finding |

|---|---|---|---|---|

| IK(erg) (erg-mediated K+ current) | Suppression (decreased amplitude) [1] [2] | GH3 pituitary tumor cells [1] [2] | Whole-cell patch-clamp electrophysiology [1] [2] | Direct inhibition independent of genomic effects, altering cell electrical activity [1] [2] |

The following diagram illustrates the experimental workflow and the proposed mechanism by which DEHP modulates ion currents in pituitary cells:

Experimental workflow and proposed mechanism of DEHP on pituitary cells.

DEHP: Enzymatic Degradation Pathway

In the environment, microorganisms degrade DEHP using specific esterase enzymes. The table below outlines the key parameters for the thermostable and pH-tolerant esterase EstS1 from Sulfobacillus acidophilus, which effectively breaks down DEHP [3].

| Parameter | Value / Characteristic |

|---|---|

| Enzyme | EstS1 Esterase |

| Source | Sulfobacillus acidophilus DSM10332 |

| Molecular Weight | ~34 kDa |

| Specific Activity (vs pNPB) | 338 U/mg |

| Kinetic Parameters (vs pNPB) | Km: 0.18 mM; Vmax: 451.95 µM/min/mg |

| Catalytic Efficiency (kcat/Km) | 9.76 × 10⁵ M⁻¹s⁻¹ |

| Key Catalytic Residue | Ser154 (nucleophile); Met207 (critical for DEHP binding) |

| Reaction | Hydrolysis of ester bond in DEHP |

| Products | Mono-(2-ethylhexyl) phthalate (MEHP) + 2-ethylhexanol |

The enzymatic degradation process is visualized in the following pathway:

Enzymatic degradation pathway of DEHP by EstS1 esterase. The catalytic serine residue (Ser154) acts as a nucleophile, attacking the carbonyl carbon of the DEHP ester bond, leading to hydrolysis [3].

Key Takeaways for Researchers

- Direct Ion Channel Interaction: DEHP can act as an endocrine disruptor through non-genomic, direct interactions with ion channels (like IK(erg)) in hormone-secreting cells, rapidly altering their electrical properties and secretion capabilities [1] [2].

- Structural Insights for Bioremediation: High-resolution crystal structures of enzymes like EstS1 (apo and complexed with DEHP products) reveal precise catalytic mechanisms and substrate-binding tunnels. This structural knowledge is crucial for enzyme engineering to enhance DEHP degradation efficiency for environmental applications [3].

References

Quantitative Data on Pharmacokinetics and Tissue Distribution

The table below summarizes core quantitative data from a study comparing dermal patch application to oral administration in a porcine model [1].

| Parameter | Dermal Patch (Diclofenac Epolamine 1.3%) | Oral Administration (Diclofenac Sodium 50 mg) |

|---|---|---|

| Plasma Cmax | 3.5 ng/mL | 9640 ng/mL |

| Muscle Cmax (at application site) | 879 ng/mL | 1160 ng/mL (in corresponding tissue) |

| Skin Cmax (at application site) | Sustained, elevated concentrations (skin acts as a depot) | - |

| Distribution | High concentration only in treated skin and underlying muscle; low concentrations in contralateral untreated areas | Wide tissue distribution throughout the body |

Key findings from this data include:

- Low Systemic Exposure: Peak plasma concentration after dermal application was over 2,750 times lower than after oral administration.

- Effective Local Delivery: Concentration in muscles beneath the patch was comparable to levels achieved via oral route, but with targeted delivery and minimal distribution to other tissues.

- Skin as a Drug Depot: The skin holds a reservoir of the drug, providing sustained release to underlying tissues.

Detailed Experimental Protocol

The quantitative data in the previous section was generated using the following rigorous experimental methodology [1].

Experimental workflow for this compound pharmacokinetic study

Key Methodological Details:

- Animal Model: Yorkshire-Landrace pigs were used due to skin structure similarities to humans.

- Formulations: FLECTOR patch (1.3% this compound, 10x14 cm) versus single 50 mg oral dose of Voltaren.

- Sample Collection: Blood, skin, and underlying muscle samples collected for 11.5 hours.

- Analytical Method: Validated ultra performance liquid chromatography tandem mass spectrometric (UPLC-MS/MS) methods for precise quantification.

Mechanism of Local Tissue Distribution

The patch achieves its targeted effect through a specific mechanism where the skin acts as a reservoir and gatekeeper for the drug [1].

Mechanism of this compound distribution from topical patch

This distribution pathway explains the high local and low systemic drug concentrations, which underpin the therapeutic benefits of the topical formulation.

Clinical Correlation and Relevance

Supporting data from human studies confirms clinical relevance:

- Low Systemic Exposure in Humans: Pediatric clinical trial showed mean plasma concentrations of 1.83 ng/mL (ages 6-11) and 1.46 ng/mL (ages 12-16), consistent with low systemic absorption [2].

- Human Pharmacokinetics: Diclofenac is metabolized in the liver primarily by CYP2C9 to 4'-hydroxy-diclofenac and glucuronidated by UGT2B7 [3]. The short 1-2 hour plasma half-life of oral diclofenac makes sustained release from topical skin depot particularly advantageous [3].

References

Quantitative Comparison: Topical vs. Oral Diclofenac

The table below summarizes key pharmacokinetic parameters that demonstrate the reduction in systemic exposure with the topical patch formulation.

| Parameter | Diclofenac Epolamine Topical Patch | Oral Diclofenac (50 mg) |

|---|---|---|

| Maximum Plasma Concentration (Cmax) | 3.5 ng/mL [1] | 9,640 ng/mL [1] |

| Systemic Bioavailability (vs. oral) | ~1% [2] | 100% (reference) |

| Apparent Half-life | 9 - 12 hours [2] | 1 - 2 hours [3] [2] |

| Steady-State Plasma Concentration | 1 - 3 ng/mL [2] | Not directly comparable (peaks and troughs) |

The data shows that the systemic exposure from the topical patch is substantially lower than from an oral dose. Despite this low systemic availability, the patch effectively delivers the drug to underlying tissues, creating a local "drug depot" [1].

Formulation Strategy and Mechanism of Action

This compound is a salt formed between diclofenac acid and epolamine (hydroxyethylpyrrolidine). This formulation strategy is key to its topical application.

- Purpose of the Epolamine Salt: The epolamine salt increases cell membrane permeability by solubilizing lecithin, a major constituent of cell membranes. This enhances the hydrophilic and lipophilic properties of the formulation, promoting skin penetration [2].

- Local vs. Systemic Delivery: The patch is a topical (not transdermal) system. It is designed to penetrate the skin and underlying tissues to achieve high local concentrations at the site of pain or inflammation, with minimal intention for the drug to enter the systemic circulation [2]. After 12 hours of application, only about 5% of the total diclofenac dose is absorbed into the tissue [2].

The following diagram illustrates the pathway that enables the this compound patch to bypass first-pass metabolism.

Experimental Protocol: Assessing Skin Permeation and Pharmacokinetics

The pivotal study comparing the pharmacokinetics of the dermal patch versus oral administration was conducted in a Yorkshire-Landrace pig model, which has skin permeability properties similar to humans [1].

1. Animal Model and Study Design

- Model: Female Yorkshire-Landrace pigs (n=12, 16.1-19.2 kg) [1].

- Groups: Randomized into two groups [1]:

- Group 1 (Dermal): A single this compound 1.3% patch (10 cm x 14 cm) applied to the shaved dorsal back.

- Group 2 (Oral): A single 50 mg diclofenac sodium tablet administered via endoscope directly into the duodenum.

2. Sample Collection and Analysis

- Plasma Samples: Collected at timed intervals over 11.5 hours and analyzed for diclofenac concentration using validated ultra-performance liquid chromatography tandem mass spectrometric (UPLC-MS/MS) methods [1].

- Tissue Samples: At each time point, full-thickness skin and underlying muscle samples (2 cm x 2 cm, 2-3 cm depth) were collected from [1]:

- Directly beneath the patch site (Group 1).

- A marked grid on the dorsal side (Group 2).

- Sample Processing: Tissue samples were homogenized, and diclofenac concentrations were determined using UPLC-MS/MS [1].

The workflow for this key experiment is summarized below.

Additional Pharmacokinetic Considerations

While the topical formulation successfully bypasses first-pass metabolism, other pharmacokinetic and safety factors are important in drug development.

- Transporter Interactions: Diclofenac is identified as an inhibitor of the renal transporter SLC22A8 (OAT3) [4]. Inhibition of OAT3 can potentially lead to drug-drug interactions by reducing the renal secretion of co-administered drugs that are OAT3 substrates [5] [6].

- Metabolic Pathway: Any diclofenac that does reach the systemic circulation is primarily metabolized by the enzyme CYP2C9 [4]. This is a consideration for interactions with other drugs that inhibit or induce this enzyme.

The this compound patch represents a successful formulation strategy to circumvent first-pass metabolism, thereby improving the drug's safety profile. This approach is particularly valuable for treating localized conditions where high systemic exposure is undesirable.

References

- 1. Skin permeability and pharmacokinetics of diclofenac ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. This compound - an overview [sciencedirect.com]

- 4. KEGG DRUG: this compound [kegg.jp]

- 5. Drug Metabolites Potently Inhibit Renal Organic Anion ... [pmc.ncbi.nlm.nih.gov]

- 6. The Prescription of Drugs That Inhibit Organic Anion ... [pmc.ncbi.nlm.nih.gov]

diclofenac epolamine cyclooxygenase inhibition potency

Core Pharmacological Profile of Diclofenac Epolamine

The following table summarizes the key technical and application data for this compound, based on the compiled information [1] [2] [3]:

| Aspect | Technical Details |

|---|---|

| Drug Type | Small molecule NSAID, phenylacetic acid derivative [1] [3] |

| Mechanism of Action | Dual COX-1 & COX-2 inhibitor. Competitively inhibits arachidonic acid binding, reducing synthesis of prostaglandins (PGE2), prostacyclins, and thromboxanes. Exhibits a slight preference for COX-2 (approx. 4x more than COX-1 in vitro), but is not considered a highly selective COX-2 inhibitor [1]. |

| Molecular Formula | C({20})H({24})Cl({2})N({2})O(_{3}) [3] |

| Salt Form Function | The epolamine salt increases cell membrane permeability by solubilizing lecithin, enhancing the topical delivery of diclofenac [2]. |

| Approved Indications | Topical treatment of acute pain due to minor strains, sprains, and contusions. (Also approved in some regions for chronic conditions like knee osteoarthritis and epicondylitis) [2] [3]. |

| Formulation & Dosing | 1.3% topical patch (contains 180 mg this compound, equivalent to 129.7 mg diclofenac acid). Applied twice daily to the affected area [2]. |

| Key Pharmacokinetics (Topical) | Local Action: Designed for topical (not transdermal) delivery, achieving high local tissue concentrations with minimal systemic exposure [2]. Systemic Exposure: Plasma concentrations are ~1% of a 75 mg oral dose. Steady-state plasma levels are low (1–3 ng/mL), minimizing risk of systemic COX-1-mediated effects like platelet inhibition (which requires ~300 ng/mL) [2]. Half-life: Topical application has a longer apparent half-life (9-12 hours) due to local tissue accumulation, compared to 1-2 hours for oral diclofenac [2]. |

Experimental & Clinical Workflow

The development and validation of the this compound patch involved a series of steps from formulation to clinical trials. The diagram below outlines this general workflow.

Key methodologies from the research include:

- Formulation: The patch is a drug-in-matrix system impregnated with this compound [2].

- In-Vitro Permeation: Studies are conducted to measure the release rate of diclofenac from the matrix and its penetration through skin models [2].

- Pharmacokinetic Profiling: A critical step involves measuring drug concentrations in skin, underlying tissue, and plasma to confirm high local and low systemic exposure [2].

- Clinical Trial Endpoints: Efficacy in trials is typically measured by reduction in pain intensity using a visual analog scale (VAS) and improvement in function, compared to placebo [2].

Signaling Pathway and Mechanism

Diclofenac's primary anti-inflammatory, analgesic, and antipyretic effects are mediated through the inhibition of the cyclooxygenase (COX) enzymes. The diagram below illustrates this core signaling pathway.

Additional Mechanistic Nuances:

- Peripheral Analgesia: Beyond COX inhibition, diclofenac may decrease the sensitivity of peripheral pain receptors by stimulating the L-arginine/NO/cGMP pathway via ATP-sensitive potassium channels [1].

- Central & Joint Effects: Evidence suggests it can reduce levels of the pro-inflammatory neuropeptide substance P in the synovial fluid of arthritic joints [1].

- Cardiovascular Risk: The slight COX-2 selectivity is implicated in the cardiovascular risk profile. Inhibition of COX-2 reduces synthesis of cardioprotective prostacyclin (PGI2), potentially creating a pro-thrombotic imbalance with ongoing COX-1-mediated thromboxane A2 production [1].

Research and Development Context

- Combination Therapies: Recent research explores combining topical diclofenac with sustained acoustic medicine (SAM). A Phase 1 trial (NCT04391842) using a 1% diclofenac ultrasound gel patch reported high drug retention and pain reduction in knee osteoarthritis [2].

- Advantage in Specific Populations: The topical formulation is particularly advantageous for elderly patients or those at high risk for GI bleeding, renal, or cardiovascular events from oral NSAIDs, as it minimizes systemic exposure [2].

References

what is diclofenac epolamine salt

Chemical Identity and Properties

Diclofenac epolamine (DHEP) is a salt formed between diclofenac acid and the organic base 1-(2-hydroxyethyl)pyrrolidine (epolamine). The table below summarizes its core chemical characteristics [1] [2].

| Property | Description |

|---|---|

| Systematic Name | 1-(2-hydroxyethyl)pyrrolidin-1-ium 2-{2-[(2,6-dichlorophenyl)amino]phenyl}acetate [1] |

| CAS Registry Number | 119623-66-4 [1] [2] |

| Molecular Formula | C₂₀H₂₄Cl₂N₂O₃ [1] |

| Average Molecular Weight | 411.32 g/mol [1] [3] |

| Chemical Structure | Combination of C₁₄H₁₁Cl₂NO₂ (diclofenac acid) and C₆H₁₃NO (epolamine) [2] |

| Solubility | Highly soluble in water [4]. Also soluble in DMSO, methanol, ethanol, and chloroform [2] [3]. |

| Physical Form | White to pale yellow solid [2] |

| Melting Point | 58-60 °C [2] |

Rationale for Salt Formation and Key Advantages

The formation of the epolamine salt addresses specific limitations of the parent diclofenac acid and other common salts (e.g., sodium or potassium) [5].

- Enhanced Water Solubility: The salt form significantly increases aqueous solubility compared to diclofenac acid, which is crucial for formulating effective aqueous solutions like mouthwashes [4].

- Improved Cutaneous Permeation: The epolamine component enhances the drug's ability to penetrate the skin, facilitating targeted delivery to underlying tissues [6] [5]. It is believed to increase cell membrane permeability by interacting with lecithin, a major membrane constituent [6].

Pharmacology and Mechanism of Action

As an NSAID, this compound exerts its therapeutic effects through a well-defined mechanism, which can be visualized in the following pathway.

Diagram: Mechanism of this compound as a non-selective COX inhibitor, reducing prostaglandin-mediated inflammation and pain.

This compound is a prodrug; upon application and absorption, it dissociates into the active moiety, diclofenac acid [6]. The active form competitively inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, with a slightly greater selectivity for COX-2 [7] [8]. This inhibition blocks the conversion of arachidonic acid into pro-inflammatory prostaglandins (e.g., PGE2) and thromboxanes [7] [5]. The subsequent reduction in prostaglandin levels at the site of injury results in the observed analgesic, anti-inflammatory, and antipyretic effects [5].

Manufacturing and Synthesis Process

A patented process for synthesizing this compound with high purity involves several key steps, as outlined below [9].

| Step | Process Description | Key Parameters & Reagents |

|---|---|---|

| 1. Salt Formation | Reacting diclofenac sodium with epolamine in a mixture of water and an organic solvent. | Solvent Systems: Ethyl acetate/water; Toluene/water; Methyl isobutyl ketone (MIBK)/water [9]. |

| 2. Phase Separation | Separation of the organic phase containing the crude this compound from the aqueous phase. | Removes water-soluble impurities [9]. |

| 3. Washing | Washing the organic phase with an aqueous solvent. | Further purifies the product [9]. |

| 4. Isolation | Removal of the organic solvent under reduced pressure to yield the product. | Yields this compound as a solid [9]. |

Key Advantages of this Process: The method avoids the use of diclofenac acid directly, which can contain problematic impurities like 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one. Using diclofenac potassium as a starting material is also described [9].

Experimental and Clinical Efficacy Data

Research demonstrates the efficacy of this compound in various formulations.

Topical Patch in Musculoskeletal Pain: The 1.3% topical patch (DETP) is designed for localized, sustained drug delivery. The table below summarizes key pharmacokinetic and efficacy data [6].

| Parameter | Finding |

|---|---|

| Target Action | Topical (local tissue), not transdermal (systemic) [6]. |

| Drug Content | Patch contains 180 mg diclofenac (129.7 mg acid equivalent) [6]. |

| Absorption | ~5% of total dose (18 mg) absorbed into local tissue over 12 hours [6]. |

| Systemic Exposure | Plasma concentration is ~1% of a 75 mg oral dose; steady-state levels are 1-3 ng/mL [6]. |

| Tissue Half-Life | 9-12 hours, indicating local accumulation [6]. |

| Onset of Action | Pain relief can occur within 1 hour of application [6]. |

| Cardiovascular/GI Risk | Minimal systemic exposure results in a significantly improved safety profile versus oral NSAIDs [6]. |

Mouthwash in Oral Inflammation: A Phase III clinical trial (n=80) compared a 0.103% DHEP mouthwash to a 0.074% diclofenac mouthwash for inflammatory oral conditions [4].

- Primary Endpoint (Pain at Day 3): A significantly greater proportion of patients were pain-free at day 3 in the DHEP group (40%) compared to the diclofenac group (20%) [4].

- Conclusion: DHEP mouthwash was at least as effective as the comparator and well-tolerated, demonstrating the utility of the salt in mucosal delivery [4].

Example Experimental Protocol

Below is a summarized protocol from a clinical study investigating a DHEP mouthwash, which can serve as a methodological reference [4].

- Objective: To compare the efficacy and tolerability of DHEP mouthwash with a reference diclofenac mouthwash.

- Study Design: Randomized, investigator-blind, parallel-group, controlled, phase III study.

- Subjects: 80 patients with painful inflammatory conditions of the oral cavity (e.g., gingivitis).

- Intervention:

- Test Group: 0.103% DHEP in aqueous solution.

- Control Group: 0.074% free diclofenac in aqueous solution.

- Dosage and Administration: 15 mL mouthwash, rinsed for 1 minute, twice daily for 7 days.

- Assessment Points: Baseline (D0), Day 3 (D3), and Day 7 (D7).

- Primary Endpoint: Change in pain severity scores from D0 to D3 and D7.

- Assessment Tools:

- Pain: 5-point semi-quantitative scale and a 100-mm Visual Analogue Scale (VAS).

- Inflammation: 5-point scale.

- Secondary Endpoints: Inflammation score, quality of sleep, compliance, safety, and tolerability.

References

- 1. | DrugBank Online this compound [go.drugbank.com]

- 2. This compound | 119623-66-4 [chemicalbook.com]

- 3. This compound - Anti-inflammatory Pain Relief [apexbt.com]

- 4. Therapeutic efficacy and tolerability of the topical treatment of... [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 7. Diclofenac - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 8. sciencedirect.com/topics/medicine-and-dentistry/ diclofenac - epolamine [sciencedirect.com]

- 9. Process for the preparation of this compound [patents.google.com]

Diclofenac Epolamine Pharmacodynamics: Microdialysis Studies and Technical Guide

Introduction and Mechanism of Action

Diclofenac epolamine is a non-steroidal anti-inflammatory drug (NSAID) specifically formulated for topical administration in a medicated plaster system. Its primary mechanism of action revolves around the inhibition of cyclo-oxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to pro-inflammatory prostaglandins. The epolamine salt form enhances skin penetration, facilitating targeted delivery to underlying tissues while minimizing systemic exposure. The rationale for using microdialysis in pharmacodynamic studies stems from its unique capability to measure unbound, active drug concentrations and biochemical mediators directly in the interstitial fluid of specific tissues, such as skeletal muscle. This provides superior insight into local pharmacodynamic effects compared to plasma measurements alone [1] [2].

Key Pharmacodynamic Microdialysis Study

A foundational 2013 exploratory study employed microdialysis to investigate the local pharmacodynamic effects of topically applied this compound in human skeletal muscle [1] [2] [3].

Experimental Protocol and Methodology

The study employed a single-center, open-label, non-randomized design in 12 healthy male volunteers. Key methodological aspects are detailed below.

Experimental workflow of the key pharmacodynamic microdialysis study.

2.1.1 Subject Demographics and Inclusion Criteria

- Subjects: 12 healthy male Caucasian volunteers [1].

- Age Range: 21–30 years [1].

- Mean Bodyweight: 72.3 ± 8.8 kg [1].

- Mean BMI: 21.9 ± 2.4 kg m⁻² [1].

- Exclusion Criteria: Use of any medications within 2 weeks prior to the study, or diclofenac-containing medication within 1 month [1].

2.1.2 Microdialysis Technical Procedures

- Probe Type: CMA 63 microdialysis probes with a 20,000 Dalton cut-off [1].

- Implantation Site: Vastus lateralis muscle (2–4 cm depth) [1].

- Perfusate: Ringer's solution [1].

- Flow Rates: 0.3 μl/min (first 6 subjects) and 0.5 μl/min (remaining 6 subjects) [1].

- Calibration: Retrodialysis was performed for probe calibration regarding diclofenac concentration measurements [1].

2.1.3 Exercise Protocol and Sampling

- Exercise Type: Dynamic exercise on a bicycle ergometer [1].

- Intensity: 70% of calculated maximal resistance [1].

- Duration: 30 minutes [1].

- Sampling Intervals:

- Rest (1 hour)

- Exercise (1 hour, starting with exercise onset)

- Recovery (1 hour) [1].

2.1.4 Drug Administration

- Formulation: this compound (DHEP) medicated plaster [1].

- Diclofenac Content: 180 mg of this compound per plaster (equivalent to 140 mg diclofenac sodium) [1].

- Dosing Regimen: Seven plasters applied over 4 days (one every 12 hours), with the seventh plaster applied during the post-treatment microdialysis study day [1].

Quantitative Pharmacodynamic Results

The table below summarizes the key findings on PGE2 concentrations from the study, demonstrating the local inhibitory effect of diclofenac.

Table 1: Skeletal Muscle PGE2 Concentrations Before and After this compound Treatment

| Physiological State | Baseline PGE2 (pg/ml) | Post-Treatment PGE2 (pg/ml) | Statistical Significance |

|---|---|---|---|

| Rest | 1169 ± 780 | 997 ± 588 | Not specified |

| Dynamic Exercise | 1287 ± 459 | 1339 ± 892 | Not specified |

| Recovery | 2005 ± 1126 | 1134 ± 874 | Significant inhibition |

Key Conclusions and Implications

- COX-Dependent Inhibition: Topical this compound specifically inhibits the cyclo-oxygenase-dependent synthesis of PGE2 in muscle tissue following physical stress [1] [2].

- No Effect on Isoprostanes: The study found no significant effect on 8-iso-PGF2α concentrations, an isoprostane produced independently of COX via free radical-catalyzed lipid peroxidation. This confirms the specificity of diclofenac for the COX pathway [1] [2].

- Variable Tissue Concentrations: Measured diclofenac concentrations in the interstitial fluid were highly variable, a finding consistent with previous pharmacokinetic studies and reflective of methodological challenges in measuring this highly protein-bound drug [1].

Technical Considerations for Microdialysis

The application of microdialysis to diclofenac presents specific technical challenges that require careful experimental design.

Optimal Microdialysis Setup

A 2022 in vitro study systematically compared different set-ups to optimize the quantitative recovery of diclofenac [4] [5].

Table 2: Comparison of Microdialysis Set-ups for Diclofenac Recovery (In Vitro Data)

| Parameter | Physiological Saline 0.9% (PS) | Human Albumin 1% (HSA) |

|---|---|---|

| Tissue Probe Recovery (1 ng/ml) | 1.6% ± 0.04% | 314% ± 25% |

| IV Probe Recovery (1 ng/ml) | 3.12% ± 0.00% | 1064% ± 97% |

| Tissue Probe Recovery (100 ng/ml) | 0.02% ± 0.01% | 444% ± 91% |

| Suitability for Absolute Quantification | Not suitable | Not suitable |

| Potential Application | Limited utility | Comparative studies/Bioequivalence |

Critical Technical Factors

- Perfusion Solution Selection: The choice of perfusion solution is paramount. Standard physiological saline (PS) leads to negligible recovery due to diclofenac's high protein binding (99.8%). While human albumin 1% (HSA) dramatically increases recovery, it precludes the measurement of absolute unbound concentrations but can be valuable for comparative studies [4] [5].

- Probe Design Considerations: Intravenous (iv) probes with a longer membrane (30 mm) demonstrated higher relative recovery compared to standard tissue probes (10 mm) when using the same perfusion solution [4].

- Concentration-Dependent Recovery: Recovery is highly dependent on the concentration of diclofenac in the surrounding medium, particularly when using PS [4].

Supporting Research and Context

Comparative Delivery Methods and Tissue Distribution

- Iontophoresis vs. Gel: A 2011 microdialysis study found that iontophoresis of diclofenac did not yield higher local tissue concentrations compared to a traditional gel, despite resulting in higher systemic plasma levels. Iontophoresis was also associated with a higher frequency of skin reactions [6].

- Skin as a Drug Depot: Research on human skin pharmacokinetics indicates that the stratum corneum acts as a reservoir for diclofenac, with drug levels increasing up to 6 hours of patch application and showing slow clearance thereafter. This supports sustained drug delivery to deeper tissues [7].

- Species Comparison: A study in Yorkshire-Landrace pigs demonstrated that dermal patch application achieved high local diclofenac concentrations in underlying muscle with very low systemic exposure, contrasting sharply with the wide tissue distribution seen after oral administration [8].

Clinical Safety and Efficacy Correlates

- Pediatric Safety: A 2022 Phase IV study in children aged 6–16 confirmed the safe use of the this compound topical system (FDETS), with low systemic exposure (plasma concentrations <2.5 ng/mL) and effective pain relief for minor soft tissue injuries [9].

- Prescribing Information: The commercial formulation (this compound Topical System 1.3%) is indicated for acute pain due to minor strains, sprains, and contusions. The recommended dose is one topical system to the most painful area twice a day [10].

Conclusion and Research Implications

Microdialysis studies provide direct evidence that topically applied this compound exerts its therapeutic effect by achieving sufficient local concentrations in the target tissue to inhibit COX activity and suppress the synthesis of pro-inflammatory prostaglandins like PGE2, without significant systemic exposure. The technique is methodologically challenging, particularly due to diclofenac's physico-chemical properties, but remains a powerful tool for investigating local pharmacodynamics.

References

- 1. An exploratory microdialysis investigating the effect of repeated... study [pmc.ncbi.nlm.nih.gov]

- 2. An Exploratory Microdialysis Study Investigating the Effect ... [pubmed.ncbi.nlm.nih.gov]

- 3. An exploratory microdialysis study investigating... [ovid.com]

- 4. Diclofenac in vitro microdialysis study comparing different ... [pmc.ncbi.nlm.nih.gov]

- 5. Diclofenac in vitro microdialysis study comparing different ... [pubmed.ncbi.nlm.nih.gov]

- 6. A microdialysis study of topically applied diclofenac to ... [pmc.ncbi.nlm.nih.gov]

- 7. Skin pharmacokinetics of diclofenac and co-delivered ... [sciencedirect.com]

- 8. Skin permeability and pharmacokinetics of diclofenac ... epolamine [dovepress.com]

- 9. Safety and Efficacy of the FLECTOR ( Diclofenac ) Topical... Epolamine [link.springer.com]

- 10. Patch: Package Insert / Prescribing Info this compound [drugs.com]

diclofenac epolamine topical patch application protocol

Clinical Application Notes and Protocol

The diclofenac epolamine topical patch (1.3%) is a nonsteroidal anti-inflammatory drug (NSAID) indicated for the topical treatment of acute pain from minor strains, sprains, and contusions in adults and children aged 6 and older [1] [2]. It utilizes a hydrogel system for topical delivery, targeting the site of pain with minimal systemic absorption [3] [2].

Patient Application Protocol Adherence to the following steps is critical for safe and effective use.

- Step 1 - Skin Preparation: The application site must be clean, dry, and intact [4] [1]. Wash the area with mild soap and water, rinse thoroughly, and pat dry completely. Do not apply to damaged skin (e.g., burns, wounds, exudative dermatitis, eczema, or infected lesions) [4] [5]. Do not use moisturizers, lotions, or other skin products at the application site, as they can interfere with adhesion and drug absorption [1].

- Step 2 - Patch Application: Remove the patch from its protective pouch and detach the clear protective liner [4] [1]. Apply the patch directly to the most painful area and press firmly for 20-30 seconds to ensure full contact with the skin, especially around the edges [4].

- Step 3 - Wearing the Patch: The standard dosage is one patch applied every 12 hours [1]. Keep the patch dry; do not bathe or shower while wearing it [4] [1]. Do not use heating pads or cold packs over the patch [4]. If the patch peels, the edges can be secured with first-aid tape or a non-occlusive mesh netting sleeve [1] [5].

- Step 4 - Patch Removal and Disposal: Remove the patch after approximately 12 hours. Fold the used patch in half with the sticky sides together and dispose of it securely out of reach of children and pets [4] [1]. Wash hands after handling the patch [4].

Key Experimental Protocols for Evaluation

For researchers in drug development, the following in-vitro and ex-vivo methods are essential for characterizing transdermal patch performance.

1. In-Vitro Drug Release Study This test evaluates the release kinetics of the drug from the patch matrix into a medium.

- Objective: To determine the rate and extent of diclofenac release from the patch formulation under standardized conditions.

- Methodology: A Franz diffusion cell apparatus with a synthetic cellophane membrane is typically employed [6]. The patch is applied to the donor side, and the receptor compartment is filled with a suitable buffer (e.g., phosphate-buffered saline) maintained at 32°C to simulate skin surface temperature. The receptor medium is continuously stirred.

- Sampling and Analysis: Aliquots are withdrawn from the receptor compartment at predetermined time intervals over 12-24 hours and replaced with fresh buffer. The concentration of diclofenac in the samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) [6].

- Data Output: Cumulative drug release is plotted against time to generate a release profile, which can be fitted to kinetic models (e.g., zero-order, first-order, Higuchi).

2. Ex-Vivo Skin Permeation Study This protocol assesses the ability of the drug to penetrate the skin barrier, which is the critical step for topical activity.

- Objective: To measure the penetration rate and flux of diclofenac through excised skin tissue.

- Methodology: A Franz diffusion cell is used with excised full-thickness or dermatomed skin (e.g., from rats or human donors) mounted between the donor and receptor chambers [6]. The patch is applied to the stratum corneum side of the skin. The receptor conditions are like those in the release study.

- Sampling and Analysis: Receptor fluid samples are taken periodically and analyzed via HPLC to determine the amount of drug that has permeated the skin [6].

- Data Output: Key parameters include the cumulative amount of drug permeated (Q_n), flux (J_ss), and permeability coefficient (K_p). The impact of penetration enhancers (e.g., farnesol, nerolidol) can be evaluated using this model [6].

3. Solid-State Characterization of the Drug in the Patch Understanding the physical state of the drug within the polymeric matrix is crucial for stability and performance.

- Objective: To identify potential interactions and determine the physical form (crystalline vs. amorphous) of diclofenac in the patch.

- Methodology:

- Differential Scanning Calorimetry (DSC): Measures thermal transitions. The absence of a diclofenac melting endotherm suggests a transition to an amorphous state within the polymer matrix [6].

- X-ray Diffraction (XRD): Analyzes crystalline structure. A diffuse halo pattern in the XRD spectrum, as opposed to sharp peaks, confirms the loss of drug crystallinity and formation of an amorphous dispersion [6].

- Fourier-Transform Infrared (FTIR) Spectroscopy: Detects drug-polymer interactions by identifying shifts in characteristic absorption bands [6].

The workflow below illustrates the logical relationships and sequence of these key experiments.

Quantitative Data and Performance Summary

The tables below summarize key quantitative data from the literature and clinical studies.

Table 1: Key Pharmacokinetic and Efficacy Parameters of this compound 1.3% Patch

| Parameter | Value / Finding | Context / Condition | Source |

|---|---|---|---|

| Significant Pain Relief Onset | Within 4 hours | After first application | [7] |

| Sustained Pain Reduction | Up to 7 days | With twice-daily application | [7] |

| Drug Delivery Duration | Up to 12 hours | From a single patch application | [7] [2] |

| Systemic Exposure (vs. Oral) | < 10% | Peak plasma levels after topical administration | [3] |

Table 2: Common and Serious Adverse Events (AEs) Associated with Use

| Event Category | Specific Adverse Events | Frequency / Note |

|---|---|---|

| Common AEs | Application site reactions (pruritus, redness, irritation), headache, nausea, changes in taste [1] [8]. | Most common are application site reactions [2]. |

| Serious AEs | Severe allergic reactions (DRESS, anaphylaxis), GI bleeding/ulceration, cardiovascular thrombotic events (MI, stroke), hepatotoxicity, severe skin reactions (SJS/TEN), kidney damage [1] [8]. | Can occur without warning; risk increases with duration of use. Contraindicated post-CABG surgery [1]. |

Critical Safety and Regulatory Considerations

- Cardiovascular and Gastrointestinal Risks: As an NSAID, the patch carries an increased risk of serious cardiovascular thrombotic events (myocardial infarction, stroke) and GI events (bleeding, ulceration, perforation), which can be fatal. These risks are present even with topical administration, though the incidence is lower than with oral NSAIDs [1] [3] [2].

- Contraindications: Do not use on damaged or non-intact skin, in patients with a known hypersensitivity to diclofenac, aspirin, or other NSAIDs, or in the setting of coronary artery bypass graft (CABG) surgery [1] [9] [2].

- Drug Interactions: Concurrent use with other oral NSAIDs (e.g., ibuprofen, naproxen) should be avoided. Caution is advised when co-administering with anticoagulants (e.g., warfarin), SSRIs/SNRIs, ACE inhibitors, and diuretics, as these may increase the risk of bleeding, hypertension, or renal impairment [4] [1].

Conclusion

The this compound topical patch represents an effective drug delivery system for localized pain, offering the anti-inflammatory potency of diclofenac with a favorable safety profile driven by low systemic exposure. The transition of the drug to an amorphous state within advanced hydrogel or nanofiber matrices is a key factor in enhancing its release and permeation. For clinicians and researchers, a thorough understanding of the detailed application protocol, underlying experimental methodologies for evaluation, and vigilant attention to NSAID-related safety warnings is paramount for its successful development and therapeutic use.

References

- 1. Diclofenac Transdermal Patch: MedlinePlus Drug Information [medlineplus.gov]

- 2. Flector Pain Relief Patch: Fast, Targeted Relief for Acute Pain [flector.com]

- 3. Topical this compound patch 1.3% for treatment of ... [pmc.ncbi.nlm.nih.gov]

- 4. About Flector® Patch [mskcc.org]

- 5. Diclofenac (topical application route) - Side effects & dosage [mayoclinic.org]

- 6. Preparation and characterization of diclofenac transdermal ... [sciencedirect.com]

- 7. This compound Topical System 1.3% [yaralpharma.com]

- 8. Diclofenac transdermal (Flector, Licart) - Uses, Side Effects, ... [webmd.com]

- 9. How to Apply Licart [licart.com]

Diclofenac Epolamine Microdialysis Study: Application Notes and Experimental Protocols

Introduction and Pharmacological Context

Diclofenac epolamine is a salt form of diclofenac specifically developed for topical application, offering enhanced skin permeability compared to other diclofenac formulations. The medicated plaster containing 180 mg this compound (corresponding to 140 mg diclofenac sodium) represents an advanced transdermal drug delivery system that enables localized therapy while minimizing systemic exposure. Unlike oral NSAIDs that undergo significant first-pass metabolism (approximately 50% bioavailability), topical formulations provide direct tissue targeting with systemic exposure approximately 158 times lower than equivalent oral doses. This favorable profile makes this compound plaster particularly suitable for treating localized inflammatory conditions such as sports injuries, epicondylitis, and osteoarthritis, where targeted drug delivery is desirable to maximize efficacy while reducing systemic adverse effects.

The mechanism of action of diclofenac centers on its inhibition of cyclo-oxygenase (COX) enzymes, particularly demonstrating COX-2 selectivity with potency substantially greater than indomethacin, naproxen, or several other NSAIDs. Through COX inhibition, diclofenac reduces the conversion of arachidonic acid to pro-inflammatory prostaglandins, including prostaglandin E2 (PGE2), which serves as a key mediator in the inflammatory cascade. Muscle injuries and extensive exercise are associated with cyclo-oxygenase-dependent formation of these inflammatory prostaglandins, making them ideal biomarkers for investigating NSAID pharmacodynamics. The microdialysis technique employed in the referenced study enables direct sampling of these mediators from the target tissue—skeletal muscle—providing unprecedented insights into the local pharmacokinetic and pharmacodynamic profile of topically applied diclofenac.

Table 1: Comparison of Diclofenac Formulations

| Formulation | Diclofenac Content | Application Site | Application Frequency | Systemic Exposure |

|---|---|---|---|---|

| This compound Plaster | 180 mg (140 mg diclofenac sodium) | Anterior thigh or site of pain | Every 12 hours | ~0.6% of oral dose |

| Oral Diclofenac | 50 mg tablets | Systemic | 3-4 times daily | 100% (50% bioavailability) |

| Topical Diclofenac Gel | 1% concentration | Joint or muscle | 4 times daily | ~6% of oral dose |

Experimental Design and Methodology

Overall Study Design

The referenced investigation employed an exploratory, open-label, non-randomized design conducted in a controlled clinical pharmacology setting. The study included two distinct periods: a baseline period (study day 1) and a treatment period (study day 2), separated by a washout period of at least 3 days. This design enabled each subject to serve as their own control, enhancing the statistical power to detect treatment-related changes in prostaglandin concentrations. The primary objective was to measure exercise-induced release of prostaglandins before and after epicutaneous administration of diclofenac using microdialysis, while secondary objectives included determination of diclofenac concentrations in plasma and interstitial fluid. The study protocol received full ethics committee approval and was conducted in accordance with the Declaration of Helsinki and Good Clinical Practice guidelines, with written informed consent obtained from all participants prior to any study-related procedures.

Twelve healthy male Caucasian volunteers between 21-30 years of age were enrolled, with mean body weight of 72.3 ± 8.8 kg and mean body mass index of 21.9 ± 2.4 kg m⁻². The homogeneous study population was selected to minimize variability in drug metabolism and exercise response. Throughout the study, subjects received standardized meals and were instructed to avoid coffee, tea, alcohol, grapefruit juice, and any other medications to prevent potential interactions that could confound study results. This rigorous standardization ensured that observed effects could be reasonably attributed to the investigational treatment rather than confounding dietary or lifestyle factors.

Treatment Protocol

The This compound medicated plaster (IBSA Institut Biochimique S.A., Switzerland) contained 180 mg this compound, equivalent to 140 mg diclofenac sodium. During the treatment period, subjects received seven total applications over four days according to a precise regimen. The first plaster was applied by study staff in the clinical unit on day 1 morning, with subsequent applications occurring every 12 hours (morning and evening) for three days. Each plaster remained in situ for exactly 12 consecutive hours and was securely fixed using a Tegaderm adhesive dressing to ensure consistent skin contact and drug delivery. On the morning of day 4, the seventh plaster was applied after microdialysis probe implantation and remained in place for at least 6 hours during the study procedures. This multi-dose regimen ensured achievement of steady-state tissue concentrations necessary for evaluating the pharmacodynamic effects on exercise-induced prostaglandin production.

Table 2: Experimental Timeline and Procedures

| Study Period | Day | Procedures | Measurements |

|---|---|---|---|

| Baseline | Day 1 | Microdialysis probe insertion, 1h rest, 30min exercise, 1h recovery | PGE₂, 8-iso-PGF₂α |

| Washout | 3 days | No procedures | - |

| Treatment | Days 1-3 | Plaster application every 12h | - |

| Treatment Assessment | Day 4 | 7th plaster + microdialysis (same as Day 1) | PGE₂, 8-iso-PGF₂α, diclofenac concentrations |

Microdialysis Protocol

The microdialysis technique was employed to sample interstitial fluid from the vastus lateralis muscle, allowing direct measurement of local prostaglandin and diclofenac concentrations. This method utilizes a semi-permeable membrane at the tip of a microdialysis probe to continuously sample analytes from the extracellular space, providing real-time monitoring of tissue pharmacokinetics and pharmacodynamics. Specifically, CMA 63 microdialysis probes with 20,000 Dalton molecular weight cut-off were inserted approximately 2-4 cm into the skeletal muscle tissue of the vastus lateralis, with insertion depth adjusted according to individual anatomical characteristics. After probe insertion, a 1-hour equilibration period was implemented to compensate for tissue trauma-induced analyte release that could confound experimental measurements.

The microdialysis system was connected to a microinfusion pump perfused with Ringer's solution at flow rates of 0.3 μl min⁻¹ (first six subjects) or 0.5 μl min⁻¹ (remaining six subjects), with the adjustment made based on interim analysis to optimize prostaglandin sample collection. Following equilibration, dialysate samples were collected during three distinct periods: 1-hour rest, 30-minute dynamic exercise, and 1-hour recovery. For diclofenac analysis, additional microdialysis and blood samples were collected for 3 consecutive hours after the recovery period. Retrodialysis calibration was performed before probe removal to determine relative recovery of diclofenac, a critical methodological step for accurate quantification of interstitial concentrations.

Exercise Protocol and Physiological Measurements

The exercise challenge was designed to consistently induce prostaglandin production in skeletal muscle, thereby creating a measurable inflammatory stimulus for evaluating diclofenac's pharmacodynamic effects. Subjects performed dynamic exercise for 30 minutes on a bicycle ergometer with resistance calibrated at 70% of calculated maximal capacity according to standardized ergometer nomograms. This standardized, moderate-to-high intensity exercise protocol reliably stimulates cyclo-oxygenase-dependent formation of inflammatory prostaglandins in skeletal muscle without causing injury. Microdialysate collection periods were strategically timed to capture prostaglandin concentrations during rest (baseline), during exercise (stimulus phase), and during recovery (inflammatory response phase), enabling comprehensive characterization of the prostaglandin response trajectory under both untreated and treated conditions.

Results and Data Interpretation

Prostaglandin Response to Exercise

The microdialysis measurements revealed a characteristic pattern of prostaglandin response to standardized physical exercise under baseline conditions. During the baseline period (prior to diclofenac treatment), PGE2 concentrations demonstrated a pronounced increase during recovery from exercise, rising from 1169 ± 780 pg ml⁻¹ at rest to 1287 ± 459 pg ml⁻¹ during dynamic exercise, and further increasing significantly to 2005 ± 1126 pg ml⁻¹ during recovery. This pattern confirms that dynamic exercise effectively stimulates cyclo-oxygenase-dependent prostaglandin production in skeletal muscle, with the peak occurring during the post-exercise recovery phase rather than during exercise itself. In contrast, after this compound treatment, the exercise-induced PGE2 response was markedly attenuated, with concentrations of 997 ± 588 pg ml⁻¹ at rest, 1339 ± 892 pg ml⁻¹ during exercise, and no significant increase during recovery (1134 ± 874 pg ml⁻¹). This blunted prostaglandin response demonstrates the local pharmacodynamic effect of topical diclofenac in target tissue.

The measurements of 8-iso-PGF2α, an isoprostane formed through free radical-catalyzed lipid peroxidation independent of cyclo-oxygenase activity, provided an important control for the specificity of diclofenac's action. Unlike PGE2, 8-iso-PGF2α concentrations were neither affected by exercise nor by diclofenac treatment, confirming that the observed effects were specifically related to COX inhibition rather than general antioxidant activity or non-specific reduction in inflammatory mediators. This differential effect on COX-dependent versus COX-independent eicosanoid production provides strong evidence for the mechanism-based action of this compound plaster in human skeletal muscle tissue.

Table 3: PGE2 Concentrations in Skeletal Muscle Interstitial Fluid (pg ml⁻¹)

| Study Phase | Rest | Dynamic Exercise | Recovery |

|---|---|---|---|

| Baseline (Pre-Treatment) | 1169 ± 780 | 1287 ± 459 | 2005 ± 1126 |

| After Diclofenac Treatment | 997 ± 588 | 1339 ± 892 | 1134 ± 874 |

| Treatment Effect | -14.7% | +4.0% | -43.4% |

Diclofenac Pharmacokinetics

The local and systemic concentrations of diclofenac measured in the study demonstrated considerable interindividual variability, consistent with previous clinical pharmacokinetic investigations of topical diclofenac formulations. Despite this variability, the topical application resulted in measurable diclofenac levels in both the interstitial fluid of skeletal muscle and systemic circulation, confirming successful transdermal delivery and tissue penetration. The comparatively low systemic exposure aligns with the known pharmacokinetic profile of topical diclofenac, which typically results in plasma concentrations representing only 0.2% to 8% of those achieved with equivalent oral dosing. This favorable pharmacokinetic profile underlies the improved safety and tolerability of the topical formulation compared to oral NSAIDs, which are associated with dose-dependent adverse reactions in the gastrointestinal, renal, cardiovascular, and respiratory systems.

The tissue concentrations achieved in the skeletal muscle were sufficient to exert significant COX inhibition, as evidenced by the marked attenuation of PGE2 production during recovery from exercise. Interestingly, despite highly variable diclofenac concentrations across individuals, the pharmacodynamic effect was consistently observed, suggesting that even modest tissue levels are adequate for meaningful COX inhibition. This dissociation between variable pharmacokinetics and consistent pharmacodynamics has important implications for clinical use, indicating that the topical formulation provides reliable local anti-inflammatory effects regardless of interindividual differences in absorption or metabolism.

Detailed Experimental Protocols

Muscle Microdialysis Protocol

Materials and Equipment:

- CMA 63 microdialysis probes (20,000 Dalton cut-off)

- Microinfusion pump capable of low flow rates (0.3-0.5 μl min⁻¹)

- Ringer's solution for perfusion

- Sterile insertion equipment

- Cooling system for sample collection (if necessary)

Step-by-Step Procedure:

Probe Insertion: After local skin disinfection, insert two microdialysis probes into the skeletal muscle tissue of the vastus lateralis at a depth of approximately 2-4 cm, adjusting for individual anatomical characteristics. Secure probes firmly to prevent movement during exercise.

System Equilibration: Connect the microdialysis system to the infusion pump and perfuse with Ringer's solution at a flow rate of 0.3-0.5 μl min⁻¹. Allow a 1-hour equilibration period to compensate for tissue trauma-induced analyte release.

Sample Collection: Collect microdialysate samples during predetermined intervals:

- Rest interval: 1 hour collection

- Exercise interval: Collection starting with exercise initiation until 30 minutes after exercise cessation

- Recovery interval: 1 hour collection immediately following exercise interval

Sample Handling: Immediately freeze collected samples at -80°C until analysis to prevent analyte degradation.

Probe Calibration: Perform retrodialysis with diclofenac before probe removal to determine relative recovery using established methods.

Critical Considerations:

- Maintain consistent probe insertion technique across all subjects and study periods

- Use the same anatomical site (left or right vastus lateralis) for both study periods in each subject

- Minimize air bubble introduction into the microdialysis system

- Record exact sample collection times and volumes for accurate concentration calculations

Analytical Methods for Prostaglandin and Diclofenac Quantification

PGE2 and 8-iso-PGF2α Analysis:

- Employ liquid chromatography-mass spectrometry (LC-MS) for precise quantification of prostaglandins

- Utilize stable isotope-labeled internal standards for accuracy

- Maintain samples at -80°C until analysis to prevent ex vivo prostaglandin generation

- Use validated extraction procedures to concentrate analytes from microdialysate samples

Diclofenac Quantification:

- Apply high-performance liquid chromatography (HPLC) with UV or mass spectrometric detection

- Establish calibration curves using matrix-matched standards

- Implement quality control samples at low, medium, and high concentrations

- Validate assay precision and accuracy according to regulatory guidelines

Data Analysis:

- Correct measured concentrations for relative recovery determined by retrodialysis

- Express results as mean ± standard deviation

- Use appropriate statistical tests (e.g., paired t-tests) to compare pre- and post-treatment values

- Consider non-parametric alternatives for non-normally distributed data

Technical Considerations and Applications

Microdialysis Principles and Applications

Microdialysis technology represents a powerful methodology for sampling water-soluble molecules from the interstitial space of tissues, providing unique insights into local pharmacokinetics and pharmacodynamics. The technique is based on the passive diffusion of substances along their concentration gradient across a semi-permeable membrane at the tip of a microdialysis probe. When properly calibrated, microdialysis can provide quantitative data on extracellular concentrations of drugs, neurotransmitters, metabolites, and inflammatory mediators in virtually any tissue. The historical development of microdialysis dates back to the 1960s, with significant refinements by Ungerstedt and colleagues in the 1970s and 1980s that established it as a robust research tool. Since then, over 11,000 published studies have utilized microdialysis techniques, with applications expanding from neuroscience to various other fields including pain research, inflammation studies, and clinical diagnostics.

The key advantage of microdialysis in pharmacological studies is its ability to directly measure drug concentrations at the site of action while simultaneously monitoring pharmacodynamic biomarkers. This provides a more relevant assessment of drug exposure and effect than plasma measurements alone, particularly for topical formulations designed to act locally. Additionally, the continuous sampling capability allows for temporal resolution that cannot be achieved with discrete tissue sampling. However, researchers must consider several methodological factors, including flow rate optimization, membrane characteristics, recovery determination, and potential tissue trauma responses. Properly addressing these technical considerations enables reliable application of microdialysis for evaluating topical drug delivery systems like the this compound plaster.

Advantages of this compound Formulation

The This compound salt offers distinct advantages for topical delivery compared to other diclofenac forms. The epolamine salt increases diclofenac's solubility and skin permeability, enhancing transdermal delivery to target tissues. The medicated plaster system provides controlled, continuous drug delivery over 12 hours, maintaining consistent tissue levels with twice-daily application. This formulation accumulates medication at the site of application while minimizing systemic exposure, resulting in a favorable benefit-risk profile. Clinical studies have demonstrated the efficacy of this compound plaster in various musculoskeletal conditions, including ankle sprains, epicondylitis, and osteoarthritis, with superior local delivery compared to oral formulations despite significantly lower systemic exposure.

From a research perspective, the this compound plaster enables targeted investigation of local pharmacodynamics without confounding systemic effects. The documented accumulation in synovial fluid after oral administration suggests particular utility for joint-related conditions, while the demonstrated penetration into skeletal muscle makes it suitable for myofascial pain and exercise-induced inflammation. The microdialysis approach used in the referenced study provides direct evidence of target tissue penetration and local COX inhibition, addressing historical questions about whether topical NSAIDs achieve sufficient tissue concentrations to exert meaningful pharmacological effects.

Conclusions

The microdialysis study design presented herein provides a robust methodological framework for investigating the local pharmacokinetics and pharmacodynamics of topically applied this compound. The results demonstrate that repeated application of the medicated plaster achieves sufficient tissue concentrations to significantly attenuate exercise-induced increases in PGE2 in skeletal muscle, confirming local COX inhibition despite variable systemic exposure. This experimental approach offers significant advantages over traditional plasma-based pharmacokinetic studies by directly measuring drug exposure and effect in the target tissue.

The comprehensive protocols detailed in this application note enable researchers to replicate this methodology for evaluating other topical formulations or investigating anti-inflammatory therapies in different tissue compartments. The combination of microdialysis with controlled exercise challenge provides a sensitive, physiologically relevant model for assessing NSAID pharmacodynamics in human skeletal muscle. Future applications of this approach could include comparative studies of different NSAID formulations, dose-response investigations, or studies in patient populations with specific musculoskeletal disorders. The methodology also has potential for adaptation to other tissue types and inflammatory conditions, expanding its utility beyond musculoskeletal research.

Diclofenac Epolamine Plaster: Comprehensive Application Notes and Experimental Protocols

Then, I will now begin writing the main body of the document.

Introduction and Mechanism of Action

Diclofenac Epolamine Topical System (DETP) represents an important advancement in targeted non-steroidal anti-inflammatory drug (NSAID) delivery for acute pain management. This medicated plaster contains this compound 1.3% (180 mg per patch) specifically formulated for localized therapeutic action while minimizing systemic exposure [1] [2]. The epolamine salt form of diclofenac enhances skin permeability through its physicochemical properties, allowing efficient transdermal penetration to underlying inflamed tissues. Unlike transdermal systems designed for systemic delivery, DETP operates primarily through local tissue accumulation, achieving therapeutic concentrations at the site of injury while maintaining plasma levels substantially lower than oral diclofenac formulations [2] [3].

The molecular mechanism involves cyclooxygenase (COX) inhibition at the site of application, reducing the transformation of arachidonic acid to pro-inflammatory prostaglandins, prostacyclins, and thromboxanes [2]. This localized activity is particularly advantageous for treating acute musculoskeletal injuries where inflammation is confined to a specific area. The strategic design of DETP leverages diclofenac's high intrinsic pharmacological potency relative to other NSAIDs, making it particularly suitable for topical administration where achieving adequate tissue concentrations is essential for therapeutic efficacy [2]. The plaster system provides continuous, controlled drug release over the application period, maintaining consistent drug levels in affected tissues while minimizing peak-trough fluctuations associated with oral administration.

Application Protocol and Duration Guidelines

Recommended Dosage and Administration

The standard application protocol for this compound Topical System 1.3% involves twice-daily application to the most painful area, with consistent dosing for both adult and pediatric populations (6 years and older) [1]. Each plaster should remain in place for approximately 12 hours before replacement, with clinical studies demonstrating optimal efficacy with this frequency [1] [3]. The total treatment duration should align with the shortest effective period consistent with individual patient treatment goals, typically not exceeding 14 days based on clinical trial designs [1] [3].

Application requires specific precautions to ensure both safety and efficacy. The plaster must be applied to intact, non-damaged skin only, avoiding areas with exudative dermatitis, eczema, infected lesions, burns, or wounds [1]. The skin surface should be clean and dry before application. If the plaster begins to peel off, the edges may be secured with non-occlusive tape, or for difficult-to-dress areas like ankles, knees, or elbows, a mesh netting sleeve may be employed to maintain contact [1]. Importantly, patients should be instructed to avoid bathing or showering while wearing the system and to wash hands thoroughly after application or handling [1].

Table 1: this compound Plaster Application Guidelines

| Parameter | Specification |

|---|---|

| Drug Concentration | 1.3% this compound (180 mg/patch) |

| Application Frequency | Twice daily (approximately every 12 hours) |

| Treatment Duration | Up to 14 days (until pain resolution) |

| Age Groups | Adults and pediatric patients (≥6 years) |

| Skin Condition | Intact, non-damaged skin only |

| Water Exposure | Avoid bathing, showering, or swimming while wearing |

| Site Preparation | Clean, dry skin; avoid damaged or non-intact areas |

Special Population Considerations

For pediatric patients aged 6-16 years, clinical studies have confirmed the safety and efficacy of DETP at the same twice-daily application frequency as adults [3]. Pharmacokinetic data reveal slightly higher systemic exposure in younger children (aged 6-11 years) compared to adolescents (12-16 years), with mean plasma concentrations of 2.49 ng/mL versus 1.11 ng/mL, respectively [3]. Despite this difference, plasma concentrations in both pediatric subgroups remained substantially lower than those typically achieved with oral diclofenac formulations, supporting the favorable safety profile of the topical route in children [3].

For geriatric patients and those with comorbidities, the same twice-daily application is recommended; however, additional monitoring may be warranted given the increased susceptibility to NSAID-related adverse events in these populations [1]. Although topical administration minimizes systemic exposure, patients with severe hepatic, renal, or cardiac impairment should use DETP with caution, particularly if applying over large surface areas or for extended durations [1]. The application site should be rotated if prolonged use is necessary, though current guidelines limit treatment to 14 days based on clinical trial designs [4] [3].

Clinical Evidence and Efficacy Data

Efficacy in Acute Musculoskeletal Injuries

Clinical studies consistently demonstrate the effectiveness of DETP in managing acute pain associated with minor strains, sprains, and contusions. In an open-label, uncontrolled study focusing on acute back strain, patients treated with DETP experienced a statistically significant reduction in average pain intensity from a baseline of 6.5 ± 1.3 to 2.5 ± 2.4 at the end of treatment (p < 0.0001) [4]. Notably, 63% of patients achieved ≥50% pain reduction from baseline, with most patients (88%) and investigators (85%) reporting satisfaction with DETP treatment [4]. These findings highlight the clinically meaningful pain relief achievable with proper DETP application.

Research on similar topical NSAID formulations provides complementary evidence regarding their efficacy profile. A recent randomized controlled trial investigating an etofenamate 70 mg medicated plaster (a similar topical NSAID formulation) demonstrated significant pain reduction in patients with acute sprains, strains, and contusions [5]. The active treatment group showed a substantially greater reduction in pain on movement (59.0 mm versus 33.3 mm on a 100-mm VAS at 72 hours) compared to placebo, with a number needed to treat (NNT) of 1.7 – indicating high therapeutic efficacy [5]. This robust treatment response aligns with the clinical benefits observed with DETP and reinforces the value of topical NSAID plasters in acute pain management.

Comparative Effectiveness and Patient Satisfaction

The analgesic efficacy of DETP extends beyond pain intensity measures to include functional improvement and global assessments. In the back strain study, patients reported significant reductions not only in average pain but also in least, worst, and current pain scores (all p < 0.0001) [4]. Additionally, most patients (87%) and investigators (88%) rated global pain relief as moderate to complete, underscoring the multidimensional benefit of this intervention [4]. The high satisfaction rates are particularly noteworthy given the challenging nature of back strain as a pain condition.

Table 2: Clinical Efficacy Outcomes from DETP Studies

| Study Population | Study Design | Treatment Duration | Key Efficacy Outcomes |

|---|

| Adults with back strain (N=123) [4] | Open-label, uncontrolled | 7 or 14 days | • Average pain reduced from 6.5 to 2.5 (0-10 scale) • 63% achieved ≥50% pain reduction • 88% patient satisfaction | | Pediatric patients with soft tissue injuries (N=104) [3] | Open-label, single-arm | Up to 14 days | • Significant pain reduction (greater in ages 6-11 vs 12-16) • Low systemic exposure (mean plasma conc. 1.83-2.49 ng/mL) | | Adults with ankle sprain (N=274) [2] | Double-blind, randomized, placebo-controlled | 7 days | • Clinically important pain reduction within 3-4 hours • Pain relief as early as 1.27 hours after application |

When compared to other analgesic approaches, topical NSAIDs like DETP offer a favorable risk-benefit profile due to their targeted delivery system. A meta-analysis of 26 double-blind, placebo-controlled trials demonstrated that topical NSAIDs provide clinically significant efficacy with a pooled relative benefit of 1.6 and NNT of 3.8 versus placebo for achieving approximately 50% pain reduction at 7 days [2]. Importantly, three trials (N=433) comparing topical versus oral NSAIDs found similar efficacy between the routes of administration, despite the substantially lower systemic exposure with topical formulations [2]. This combination of comparable efficacy to oral NSAIDs with reduced systemic exposure positions DETP as a valuable option for acute pain management, particularly for patients with contraindications to oral NSAIDs.

Experimental Protocols and Methodologies

Clinical Trial Design for Efficacy Assessment

Well-controlled clinical trials form the evidence base for DETP efficacy and safety. The typical study design for investigating acute pain conditions involves randomized, double-blind, placebo-controlled methodology with pain intensity as the primary endpoint [2] [5]. For instance, in studies of acute ankle sprain, patients with confirmed diagnoses and baseline pain intensity meeting minimum thresholds (typically ≥4 on a 0-10 numerical rating scale or ≥50 mm on a 100-mm visual analog scale) are randomized to active or placebo patch groups [2] [5]. The primary efficacy endpoint is generally the change in pain intensity from baseline to 72 hours, assessed during movement or at rest, with multiple secondary endpoints including functional improvement, rescue medication use, and global assessments.

The pediatric trial followed an open-label, single-arm design across ten family medicine or pediatric practices [3]. Children aged 6-16 years with clinically significant minor soft tissue injuries sustained within 96 hours and at least moderate spontaneous pain (≥3 on the 6-point Wong-Baker FACES Pain Rating Scale) received DETP twice daily until pain resolution or Day 14 [3]. Assessments included pain scores, local tolerability, systemic safety, and diclofenac plasma concentrations at Day 2 and final visit [3]. This design accommodated ethical considerations in pediatric research while generating robust safety and efficacy data required by regulatory authorities.

Figure 1: Clinical Trial Workflow for DETP Studies. This diagram illustrates the sequential process for clinical investigations of this compound plaster, from patient screening through final assessment. BID = twice daily.

Pharmacokinetic Assessment Protocol

The characterization of diclofenac exposure following topical administration is essential for establishing the favorable safety profile of DETP. Pharmacokinetic studies typically employ serial blood sampling at predetermined time points after patch application, with plasma concentrations quantified using validated analytical methods such as liquid chromatography-mass spectrometry (LC-MS/MS) [3]. In the pediatric trial, blood samples were collected on Day 2 (24 hours after first application) and at the final visit to determine diclofenac plasma concentrations, with careful attention to ethical considerations in pediatric research [3].

These pharmacokinetic investigations have consistently demonstrated minimal systemic exposure with DETP compared to oral diclofenac formulations. Data from healthy adult volunteers indicate that only approximately 5-6% of the this compound content is released from the patch during the 12-hour application period [3]. The resulting plasma concentrations remain substantially lower than those achieved with oral administration, with mean values in pediatric patients ranging from 1.11 ng/mL in adolescents to 2.49 ng/mL in younger children [3]. These findings corroborate the localized drug action with minimal systemic distribution, explaining the reduced incidence of systemic adverse events.

Safety and Tolerability Assessment

Comprehensive safety monitoring is integral to DETP clinical trials. Protocols typically include scheduled assessments for local skin reactions (evaluated using standardized scoring systems for erythema, edema, and other dermatological effects), systemic adverse events, vital signs, and laboratory parameters (hematology, clinical chemistry, urinalysis) [1] [3]. In the pediatric trial, local tolerability was scored on a 4-point scale (0=none, 1=faint redness, 2=moderate redness, 3=intense redness with edema) [3]. The maximum tolerability score experienced by any patient was 1 (faint redness), demonstrating excellent local skin compatibility [3].

Additional safety assessments focus on potential systemic effects despite low plasma concentrations. These include monitoring for gastrointestinal symptoms, cardiovascular parameters, renal function, and hypersensitivity reactions [1]. In the pediatric study, only 9 patients (8.7%) experienced treatment-related adverse events from a total of 104 enrolled subjects, with all events being non-serious and predominantly mild to moderate in severity [3]. This comprehensive safety evaluation approach confirms the favorable benefit-risk profile of DETP across age groups.

Safety Profile and Risk Mitigation Strategies

Adverse Event Profile

This compound Topical System exhibits a favorable safety profile characterized primarily by mild, transient local skin reactions rather than systemic adverse events. The most common adverse reactions in adult patients include pruritus (5% with DETP versus 8% with placebo) and nausea (3% with DETP versus 2% with placebo) [1]. Pediatric patients most frequently experienced headache (9%) and application site pruritus (7%) [1]. These findings underscore the minimal systemic exposure achieved with topical administration, resulting in fewer gastrointestinal and other systemic adverse events typically associated with oral NSAIDs.

The low incidence of serious adverse events with DETP is particularly noteworthy. In the pediatric clinical trial, none of the 104 enrolled patients experienced serious adverse events, and only 19 total events were reported, with just 3 considered treatment-related (application site rash, nausea, and tachycardia) [3]. Similarly, in the adult back strain study, only one serious adverse event (noncardiac chest pain) was reported, which was considered unrelated to DETP treatment [4]. This safety profile represents a significant advantage over oral NSAIDs, which carry documented risks of gastrointestinal bleeding, cardiovascular events, and renal impairment, particularly with prolonged use [2].

Contraindications and Drug Interactions